Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-
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Overview
Description
LCL-161 is a small molecule that mimics the second mitochondria-derived activator of caspase. It is known for its ability to inhibit proteins that prevent apoptosis, thereby promoting cell death in cancer cells. This compound has been studied extensively for its potential in cancer therapy, particularly in combination with other treatments.
Preparation Methods
The synthesis of LCL-161 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The solubility of LCL-161 in dimethyl sulfoxide is greater than 10 millimolar. To achieve higher concentrations, the compound can be warmed at 37 degrees Celsius for 10 minutes or shaken in an ultrasonic bath .
Chemical Reactions Analysis
LCL-161 undergoes various chemical reactions, primarily focusing on its interaction with proteins that inhibit apoptosis. It disengages these proteins from caspases and induces their proteasomal degradation. This results in altered signaling through the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, enhanced tumor necrosis factor production, and sensitization to apoptosis mediated by the extrinsic pathway .
Scientific Research Applications
LCL-161 has been extensively studied for its potential in cancer therapy. It has shown promise in radiosensitizing human papillomavirus-negative head and neck squamous cell carcinoma . Additionally, it has demonstrated responses in patients with treatment-resistant myelofibrosis, including anemia responses . The compound has also been investigated for its antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma .
Mechanism of Action
LCL-161 promotes apoptosis by inhibiting proteins that prevent cell death. It disengages these proteins from caspases and induces their degradation, leading to enhanced signaling through the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and increased tumor necrosis factor production. This sensitizes cells to apoptosis mediated by the extrinsic pathway . Additionally, LCL-161 promotes the activity of T cells by inducing cytokine secretion and dendritic cell maturation .
Comparison with Similar Compounds
LCL-161 is part of a class of compounds known as second mitochondria-derived activator of caspase mimetics. Similar compounds include AT-406, GDC-0152, and GDC-0917. These compounds also mimic the second mitochondria-derived activator of caspase and inhibit proteins that prevent apoptosis. LCL-161 is unique in its ability to radiosensitize human papillomavirus-negative head and neck squamous cell carcinoma and its demonstrated responses in treatment-resistant myelofibrosis .
Properties
IUPAC Name |
N-[1-cyclohexyl-2-[2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFGVNKHCLJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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